

Docking Studies of Triazolo[4,3-a]pyridine Ligands: A Comparative Guide

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Compound of Interest

Compound Name: *[1,2,4]Triazolo[4,3-a]pyridine-3-thiol*

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For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands designed to interact with a wide array of biological targets. This guide provides a comparative analysis of docking studies performed on these ligands against various protein targets implicated in cancer and infectious diseases. The data presented herein is collated from recent scientific publications, offering a valuable resource for researchers in the field of drug discovery and development.

Performance Comparison of Triazolo[4,3-a]pyridine Ligands

The following tables summarize the in silico and in vitro performance of various triazolo[4,3-a]pyridine derivatives against their respective protein targets.

Anticancer Activity

Ligand/Compound	Protein Target	Docking Score (kcal/mol)	IC50 (μM)	Cell Line	Reference
Compound 6	Aurora B Kinase	-10.5	0.045	HepG2	[1]
Compound 7	Aurora B Kinase	-9.6	0.049	HepG2	[1]
Compound 4g	c-Met	Not specified	0.163	-	[2][3][4]
Compound 4g	Pim-1	Not specified	0.283	-	[2][3][4]
Compound 14	CDK2	Not specified	0.057	-	[5]
Compound 13	CDK2	Not specified	0.081	-	[5]
Compound A22	PD-1/PD-L1 Interaction	Not specified	0.0923	-	[6]
Pyridopyrazolo-triazine 5a	Not specified	-7.8182 (Binding Energy)	3.89	MCF-7	[7]

Antibacterial Activity

Ligand/Compound	Protein Target	Docking Score (kcal/mol)	MIC (µg/mL)	Bacterial Strain	Reference
Compound 2e	DNA Gyrase (presumed)	Not specified	16	E. coli	[8]
Compound 2e	DNA Gyrase (presumed)	Not specified	32	S. aureus	[8]
Furochromenotriazolopyrimidine 20b	FabH	-42.40 (MM-GBSA)	Not specified	Not specified	[9]
Furochromenquinolin-6-amine 21b	FabH	-49.84 (MM-GBSA)	Not specified	Not specified	[9]
Pyridine-Pyrazole Hybrid 11-15	GlcN-6-P synthase	Moderate to good affinity	Active	Various	[10]

Experimental Protocols

Molecular Docking Protocol for Aurora B Kinase

A representative molecular docking study was performed to investigate the binding interactions of 1,2,3-triazolyl-pyridine hybrids with the Aurora B kinase protein (PDB ID: 4AF3)[1]. The protocol is outlined below:

- **Protein Preparation:** The three-dimensional crystal structure of Aurora B kinase was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules and co-crystallized ligands, followed by the addition of polar hydrogen atoms and the assignment of Kollman charges.
- **Ligand Preparation:** The 3D structures of the triazolyl-pyridine hybrid ligands were generated and optimized using appropriate software. Gasteiger charges were computed for the ligand atoms.

- **Grid Generation:** A grid box was defined around the active site of the kinase to encompass the binding pocket.
- **Docking Simulation:** The docking calculations were performed using AutoDock Vina. The program was run with its default parameters to predict the binding mode and affinity of each ligand.
- **Analysis of Results:** The resulting docking poses were analyzed to identify the key intermolecular interactions, such as hydrogen bonds and π -stacking, between the ligands and the amino acid residues of the Aurora B kinase active site. The binding energy (docking score) for each ligand was also recorded^[1].

In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against their target kinases (e.g., c-Met, Pim-1, CDK2) was determined using in vitro kinase assays^{[2][3][4][5]}. A general procedure is as follows:

- The purified recombinant kinase enzyme is incubated with the test compound at various concentrations.
- A substrate (e.g., a peptide or protein) and ATP are added to the reaction mixture to initiate the phosphorylation reaction.
- The reaction is allowed to proceed for a defined period at a specific temperature.
- The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ^{32}P from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$) or non-radioactive methods like fluorescence-based assays.
- The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.
- The IC_{50} value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the compound concentration.

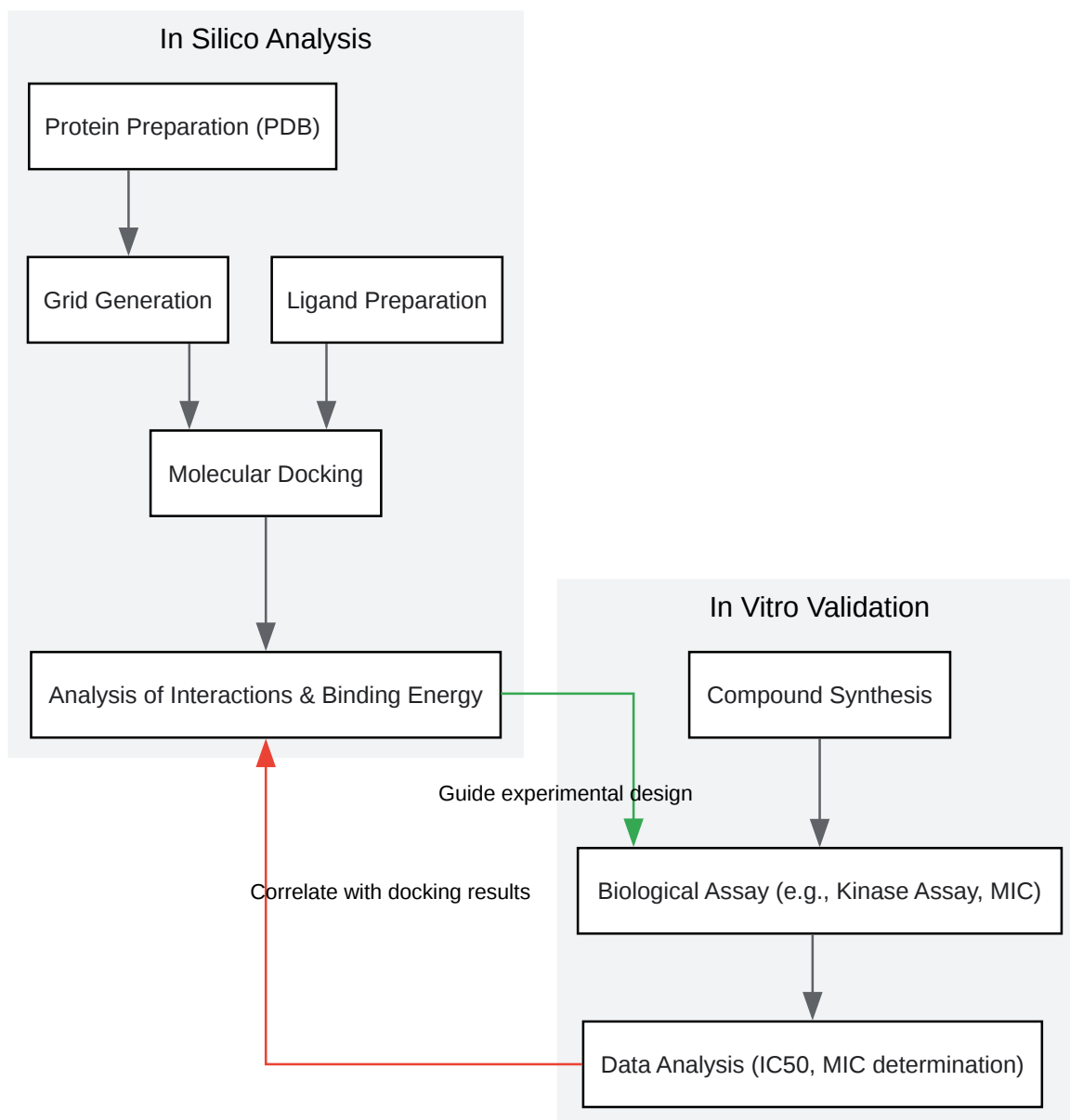
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of the triazolo[4,3-a]pyrazine derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) using the microbroth dilution method[8].

- A two-fold serial dilution of each synthesized compound is prepared in a liquid growth medium in a 96-well microtiter plate.
- A standardized inoculum of the test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) is added to each well.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

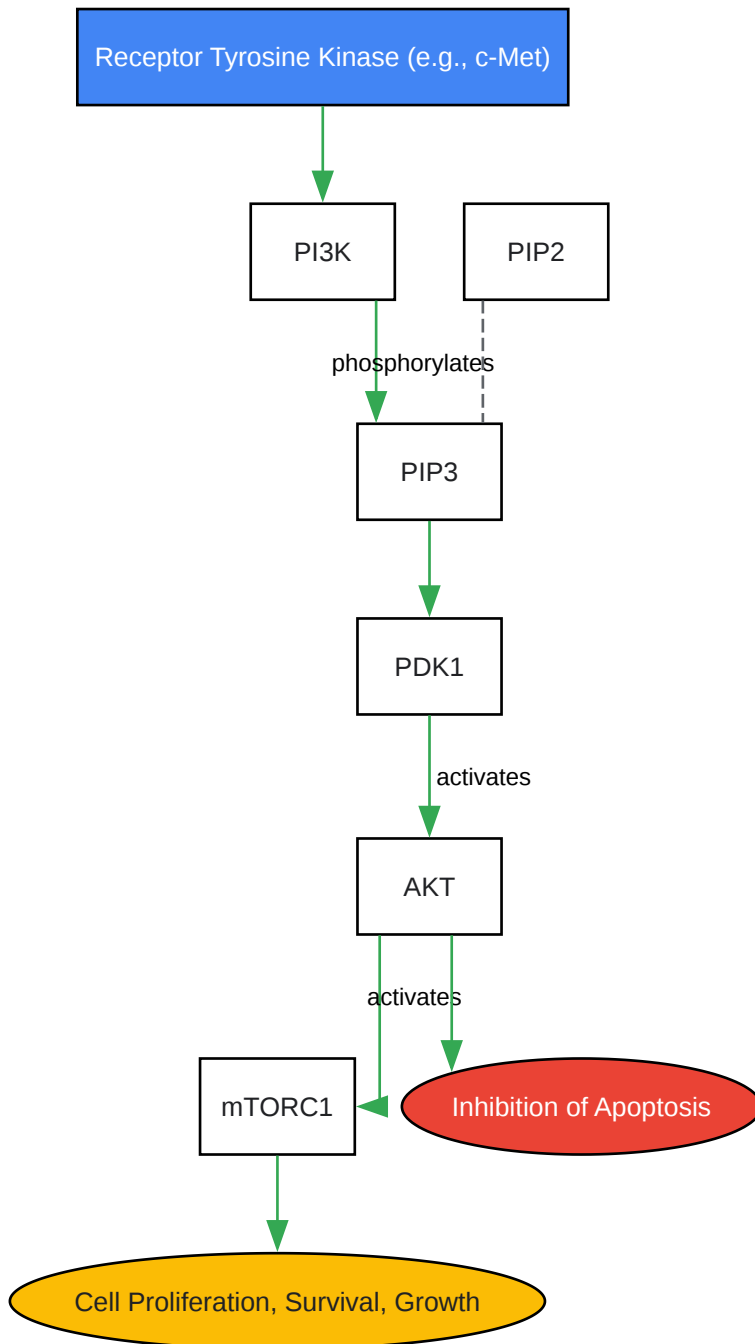
Visualizations

General Workflow for Docking and In Vitro Studies

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Caption: A generalized workflow for computational docking and in vitro validation of novel compounds.

Simplified PI3K/AKT/mTOR Signaling Pathway

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Caption: The PI3K/AKT/mTOR pathway, a key signaling cascade in cancer cell proliferation and survival.[2][11]

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